molecular formula C14H19BBrNO2 B12329355 5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12329355
M. Wt: 324.02 g/mol
InChI Key: QTVZFWRJYRTFQF-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a dioxaborolane ring attached to a pyridine ring. It is widely used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the pyridine ring.

    Borylation: The attachment of the dioxaborolane ring to the pyridine ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination, cyclopropylation, and borylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. This compound can interact with various molecular targets and pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of functional groups, which makes it highly versatile in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes.

Properties

Molecular Formula

C14H19BBrNO2

Molecular Weight

324.02 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H19BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(16)8-17-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

QTVZFWRJYRTFQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)Br

Origin of Product

United States

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